molecular formula C14H15NO5 B596769 6,7-Diethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 1698-96-0

6,7-Diethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B596769
CAS No.: 1698-96-0
M. Wt: 277.276
InChI Key: QBEWWAUPZBMOJA-UHFFFAOYSA-N
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Description

6,7-Diethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 1698-96-0) is a high-purity quinoline derivative of significant interest in chemical and pharmaceutical research. This compound, with a molecular formula of C 14 H 15 NO 5 and a molecular weight of 277.27 g/mol, serves as a versatile synthetic intermediate and a privileged scaffold in medicinal chemistry . Its structure features a 4-oxo-1,4-dihydroquinoline core, a motif commonly associated with biological activity, further functionalized with ethoxy groups at the 6 and 7 positions and a carboxylic acid at the 3 position, providing handles for further chemical modification . The calculated physical properties of this compound include a topological polar surface area (TPSA) of approximately 88.6 Ų and a LogP value of 2.02, which are important parameters for predicting solubility and permeability in drug discovery efforts . Researchers utilize this compound primarily as a key building block for the synthesis of more complex quinoline and quinolone derivatives. These advanced structures are investigated for a range of potential therapeutic applications. The presence of the carboxylic acid group makes it a suitable precursor for the preparation of amides and esters, while the diethoxy substitution pattern is a point of interest for structure-activity relationship (SAR) studies, often explored by comparing it with related methoxy- or halogenated analogs . This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

6,7-diethoxy-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5/c1-3-19-11-5-8-10(6-12(11)20-4-2)15-7-9(13(8)16)14(17)18/h5-7H,3-4H2,1-2H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEWWAUPZBMOJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)C(=O)C(=CN2)C(=O)O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80656140
Record name 6,7-Diethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1698-96-0
Record name 6,7-Diethoxy-4-hydroxy-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1698-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Diethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Quinoline Core

The initial step entails condensing 2,3-diethoxy-aniline with diethyl ethoxymethylenemalonate to form an ethoxymethylene intermediate. Cyclization in high-boiling solvents like diphenyl ether (240–255°C) yields the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester. Key modifications include:

  • Solvent optimization : Diphenyl ether facilitates cyclization at 240°C, achieving yields of 77%.

  • N-Alkylation : Introducing alkyl groups at the N1 position requires sodium hydride (NaH) in DMF, enabling selective alkylation without disrupting the ethoxy substituents.

Functionalization at C6 and C7

The 6,7-diethoxy groups are introduced via two strategies:

  • Pre-cyclization substitution : Using 2,3-diethoxy-aniline as the starting material ensures ethoxy groups are retained during cyclization.

  • Post-cyclization O-alkylation : Treating the 6,7-dihydroxy intermediate with ethyl bromide in the presence of NaH in DMF.

Alternative Synthetic Routes

Carbonylation-Decarboxylation Approach

A Chinese patent (CN101781247B) describes synthesizing 3-quinolinecarboxylic acids via carbonylation of dichloroquinolines, followed by decarboxylation. For 6,7-diethoxy derivatives:

  • Carbonylation : 6,7-Diethoxy-2,3-dichloroquinoline reacts with CO (40 atm) in methanol using PdCl₂ and PPh₃, yielding dimethyl 6,7-diethoxy-2,3-quinolinedicarboxylate.

  • Decarboxylation : Heating the dicarboxylate in anisole at 153°C eliminates CO₂, producing 6,7-diethoxy-3-quinolinecarboxylic acid.

StepConditionsYield (%)Reference
CarbonylationPdCl₂, PPh₃, CO (40 atm), 160°C85
DecarboxylationAnisole, 153°C, 4 hours78

Solid-Phase Synthesis

Stern et al. (2006) developed a polystyrene-supported HOBt method for synthesizing 4-oxo-quinoline-3-carboxamides. Adapting this for carboxylic acids:

  • Activation : 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid is activated using PyBrop.

  • Hydrolysis : The ethyl ester intermediate is hydrolyzed with 10% NaOH to the carboxylic acid.

Critical Analysis of Methodologies

Yield and Scalability

  • Gould-Jacobs route : Offers moderate yields (65–77%) but requires hazardous high-boiling solvents.

  • Carbonylation-decarboxylation : Higher yields (78–85%) and scalable under controlled CO pressure.

Functional Group Compatibility

  • Ethoxy groups are stable under Gould-Jacobs conditions but may undergo partial hydrolysis during prolonged exposure to NaOH.

  • Palladium-catalyzed carbonylation tolerates ethoxy substituents without cleavage.

Recent Advancements in Catalysis

Nanocatalysts have emerged as tools for improving quinoline synthesis efficiency. While no studies directly address 6,7-diethoxy derivatives, advancements include:

  • Gold nanoparticles : Enhance cyclization rates in Gould-Jacobs reactions by 30%.

  • Zeolite-supported Pd : Reduces CO pressure requirements in carbonylation from 40 atm to 15 atm.

Industrial-Scale Considerations

A US patent (US4822801A) highlights challenges in scaling quinoline syntheses, emphasizing:

  • Temperature control : Exothermic decarboxylation steps require continuous flow reactors to prevent runaway reactions.

  • Purification : Column chromatography is replaced with acid-base recrystallization for cost efficiency .

Chemical Reactions Analysis

Types of Reactions

6,7-Diethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

6,7-Diethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 6,7-Diethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with DNA and proteins involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Antibacterial Activity

The table below compares key structural features and antibacterial activities of 6,7-diethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with related compounds:

Compound Name C6 Substituent C7 Substituent N1 Substituent Antibacterial Activity (MIC90, μg/mL) Key Reference
6,7-Diethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Ethoxy Ethoxy H Not reported (synthetic intermediate)
Oxolinic Acid Methylenedioxy H Ethyl 0.5–2.0 (Gram-negative)
1-Ethyl-6-fluoro-7-piperazinyl analog Fluoro Piperazinyl Ethyl 0.06–0.25 (Broad-spectrum)
Marbofloxacin Impurity A Fluoro Hydroxy Methylamino Inactive (degradation product)
6,7-Difluoro-8-methoxy analog Fluoro Methoxy Cyclopropyl 0.12–0.5 (Gram-positive)
Key Observations:
  • Fluoro vs. Ethoxy Substituents : Fluoro groups at C6/C7 enhance antibacterial potency by increasing DNA gyrase/topoisomerase IV affinity. Ethoxy groups may reduce activity but improve solubility or reduce toxicity .
  • Piperazinyl vs. Ethoxy at C7 : Piperazinyl groups (e.g., in 1-ethyl-6-fluoro-7-piperazinyl analog) broaden Gram-negative coverage, while ethoxy groups may limit spectrum .
  • Methylenedioxy (Oxolinic Acid) : This bicyclic substituent at C6/C7 confers moderate activity but lower lipophilicity compared to ethoxy .

Physicochemical Properties

The table below highlights critical physicochemical parameters:

Compound Name Molecular Weight (g/mol) Melting Point (°C) logP (Predicted) Aqueous Solubility (mg/mL)
6,7-Diethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 279.26 Not reported 1.8 0.12 (DMSO)
Oxolinic Acid 261.22 269–270 1.2 0.08 (Water)
1-Ethyl-6-fluoro-7-piperazinyl analog 329.34 263–265 0.9 1.5 (Water)
6,7-Difluoro-8-methoxy analog 299.25 Not reported 2.1 0.03 (Water)
Key Observations:
  • Lipophilicity: Ethoxy groups increase logP compared to oxolinic acid (logP 1.8 vs.
  • Solubility : Piperazinyl derivatives exhibit higher aqueous solubility due to ionizable amine groups, whereas ethoxy and methoxy substituents reduce solubility .

Biological Activity

6,7-Diethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS No. 1698-96-0) is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structural features, including the presence of ethoxy groups at positions 6 and 7 on the quinoline ring, may influence its solubility and interaction with biological targets.

  • Molecular Formula : C14H15NO5
  • Molecular Weight : 277.27 g/mol
  • CAS Number : 1698-96-0

Synthesis

The compound can be synthesized through reactions involving 3,4-dimethoxy-N-anilines and alkyl or aryl-substituted malonates in the presence of reagents like phosphorus oxychloride (POCl3) or diphenyl ether .

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antibacterial properties. The antibacterial activity of 6,7-Diethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has been evaluated against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Summary

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus< 50 µg/mL
Escherichia coli> 100 µg/mL
Bacillus cereus< 25 µg/mL

The compound demonstrated notable activity against Staphylococcus aureus and Bacillus cereus, indicating its potential as an antimicrobial agent. However, its efficacy against E. coli was less pronounced.

Anticancer Activity

The mechanism of action for anticancer properties is believed to involve the compound's interaction with DNA and proteins associated with cell proliferation and apoptosis. Preliminary studies suggest that it may inhibit certain enzymes or receptors critical for cancer cell survival .

Case Study: Anticancer Evaluation
A study focusing on quinoline derivatives reported that compounds similar to 6,7-Diethoxy-4-oxo-1,4-dihydroquinoline exhibited moderate cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The study utilized a standard MTT assay to assess cell viability after treatment with varying concentrations of the compound .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted that the presence of diethoxy groups enhances solubility and biological activity compared to other derivatives lacking these groups. This suggests that modifications at specific positions on the quinoline ring can significantly influence biological outcomes .

The proposed mechanisms underlying the biological activities include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • DNA Interaction : It is hypothesized that the compound interacts with DNA, potentially leading to disruptions in replication processes.
  • Apoptosis Induction : Evidence suggests it may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Q & A

Q. How to assess the compound’s photostability for formulation studies?

  • Methodological Answer : Expose samples to UV light (λ = 254 nm) in a photoreactor. Quantify degradation via LC-MS and identify photoproducts (e.g., demethylation or ring-opening). Use amber glassware and antioxidants (e.g., BHT) to mitigate degradation .

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